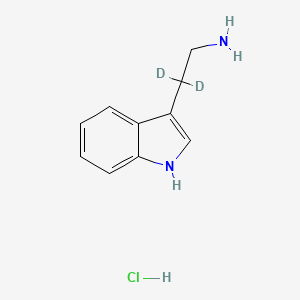
TRYPTAMINE-beta,beta-D2 HCL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRYPTAMINE-beta,beta-D2 HCL: is a deuterated form of tryptamine, a naturally occurring monoamine alkaloid. Tryptamine and its derivatives are known for their significant roles in biochemistry and pharmacology, particularly as neurotransmitters and psychoactive substances. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which aids in various analytical and experimental applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TRYPTAMINE-beta,beta-D2 HCL typically involves the enzymatic decarboxylation of L-tryptophan in a deuterated medium. This process is catalyzed by aromatic L-amino acid decarboxylase (AADC) and results in the incorporation of deuterium atoms into the tryptamine molecule . The reaction is carried out in a deuterated buffer solution, such as deuterated Tris-DCl buffer, under controlled pH and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified through crystallization and other separation techniques to achieve the desired chemical purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions: TRYPTAMINE-beta,beta-D2 HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various indole derivatives, amine derivatives, and halogenated tryptamines, which have significant applications in medicinal chemistry and pharmacology .
Aplicaciones Científicas De Investigación
TRYPTAMINE-beta,beta-D2 HCL has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in studies of neurotransmitter functions and metabolic pathways involving tryptamine and its derivatives.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the development of new psychoactive substances and as a reference standard in quality control processes
Mecanismo De Acción
The mechanism of action of TRYPTAMINE-beta,beta-D2 HCL is similar to that of other tryptamine derivatives. It primarily acts as an agonist of the 5-HT2A receptor, a subtype of serotonin receptor. This interaction leads to altered sensory perception, mood, and cognition. The compound’s effects are mediated through the activation of various signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and phosphoinositide .
Comparación Con Compuestos Similares
- N,N-Dimethyltryptamine (DMT)
- 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT)
- Psilocybin
- Lysergic Acid Diethylamide (LSD)
Comparison: TRYPTAMINE-beta,beta-D2 HCL is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. Unlike other tryptamine derivatives, its deuterated form allows for more precise analytical studies and better understanding of metabolic pathways. Additionally, while compounds like DMT and psilocybin are known for their potent psychoactive effects, this compound is primarily used as a research tool rather than a recreational substance .
Propiedades
Fórmula molecular |
C10H13ClN2 |
|---|---|
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2; |
Clave InChI |
KDFBGNBTTMPNIG-QPMNBSDMSA-N |
SMILES isomérico |
[2H]C([2H])(CN)C1=CNC2=CC=CC=C21.Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



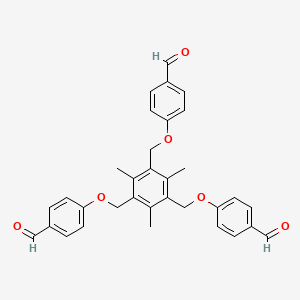

![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
![3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone](/img/structure/B13748117.png)
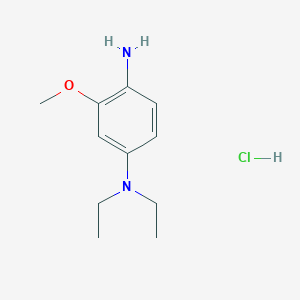
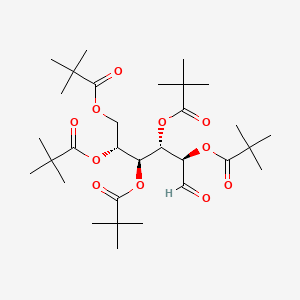
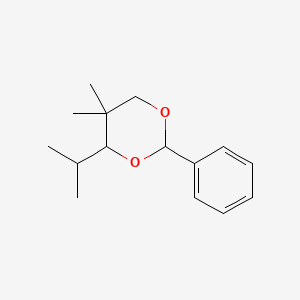

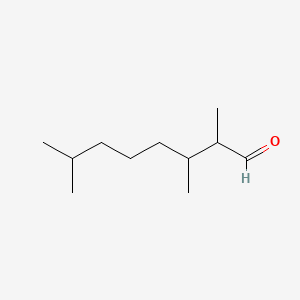
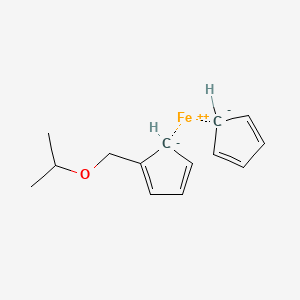
![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
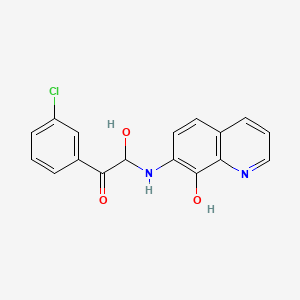
![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)
